molecular formula C15H13N B1353134 3-(3,5-Dimethylphenyl)benzonitrile CAS No. 713079-19-7

3-(3,5-Dimethylphenyl)benzonitrile

Cat. No. B1353134
M. Wt: 207.27 g/mol
InChI Key: QBYQOHMDGQMIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,5-Dimethylphenyl)benzonitrile” is a chemical compound with the CAS Number: 713079-19-7 . It has a molecular weight of 207.27 and its IUPAC name is 3’,5’-dimethyl [1,1’-biphenyl]-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethylphenyl)benzonitrile” is represented by the linear formula C15H13N . The InChI Code for this compound is 1S/C15H13N/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-Dimethylphenyl)benzonitrile” include a molecular weight of 207.27 . The compound’s IUPAC name is 3’,5’-dimethyl [1,1’-biphenyl]-3-carbonitrile . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

  • Chemical Reactions and Associations : Research by Süttinger and Strohbusch (1984) explored proton transfer reactions involving substituted phenols like 3,5-dimethylphenol in benzonitrile solution. They studied the thermodynamics of association and ionic equilibria, providing insight into the behavior of such compounds in benzonitrile solutions (Süttinger & Strohbusch, 1984).

  • Catalytic Applications in Organic Synthesis : In 2012, Buil et al. examined the use of an Os-NHC catalyst in the selective hydration of nitriles to amides, including benzonitrile derivatives. This research demonstrated the potential of such catalysts in the transformation of benzonitrile compounds in organic synthesis (Buil et al., 2012).

  • Polymer Synthesis and Characterization : Vijayanand et al. (2002) conducted research on the synthesis and characterization of homopolymers and copolymers using 3,5-dimethylphenyl methacrylate. Such research contributes to the understanding of polymer chemistry and material science involving dimethylphenyl benzonitrile derivatives (Vijayanand et al., 2002).

  • Photochemical Reactions and Spectroscopy : The photochemical behavior of benzonitrile derivatives has been a subject of study, as seen in the research by Rhinehart, Challa, and McCamant (2012). They examined the charge-transfer dynamics of dimethylamino benzonitrile, shedding light on the complex interactions of such molecules under photoexcitation (Rhinehart, Challa, & McCamant, 2012).

  • Metal-Organic Frameworks and Sensing Applications : Shi et al. (2015) explored the use of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks. These frameworks showed sensitivity to benzaldehyde-based derivatives, indicating their potential use in chemical sensing and luminescence applications (Shi et al., 2015).

properties

IUPAC Name

3-(3,5-dimethylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYQOHMDGQMIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459793
Record name 3-(3,5-dimethylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)benzonitrile

CAS RN

713079-19-7
Record name 3-(3,5-dimethylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.